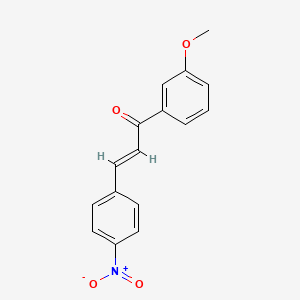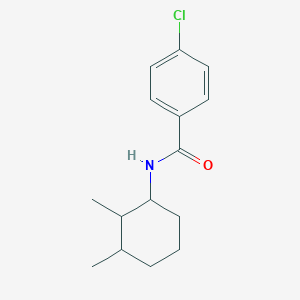![molecular formula C16H21BrN4O2S B10953316 1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953316.png)
1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a sulfonyl group attached to a 1,3-dimethyl-1H-pyrazol-4-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzyl chloride, 1,3-dimethyl-1H-pyrazole, and piperazine.
Step 1: The first step involves the nucleophilic substitution reaction between 3-bromobenzyl chloride and piperazine to form 1-(3-bromobenzyl)piperazine.
Step 2: The second step involves the sulfonylation of 1,3-dimethyl-1H-pyrazole using a sulfonyl chloride reagent to form 1,3-dimethyl-1H-pyrazol-4-yl sulfonyl chloride.
Step 3: The final step involves the coupling of 1-(3-bromobenzyl)piperazine with 1,3-dimethyl-1H-pyrazol-4-yl sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Products may include sulfides or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used as a tool compound to study the effects of sulfonyl and piperazine moieties on biological systems.
Chemical Biology: It may be used in the design of chemical probes to investigate cellular pathways and molecular targets.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group may enhance the compound’s binding affinity and selectivity, while the piperazine ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(3-Fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(3-Methylbenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine may confer unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: Bromine is a larger and more polarizable atom than chlorine or fluorine, which may influence the compound’s reactivity in nucleophilic substitution reactions.
- Biological Activity: The different halogen atoms or substituents on the benzyl group may affect the compound’s biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C16H21BrN4O2S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H21BrN4O2S/c1-13-16(12-19(2)18-13)24(22,23)21-8-6-20(7-9-21)11-14-4-3-5-15(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
RHTUQGDIJLKJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10953236.png)

![Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10953259.png)
![2-(4-Iodo-2-methylanilino)-N'-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide](/img/structure/B10953262.png)
![(5Z)-3-(3-chlorophenyl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B10953267.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953269.png)
![2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953277.png)
![N-(4-methylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953280.png)
![methyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10953283.png)

![N-(2,4-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953299.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953304.png)

